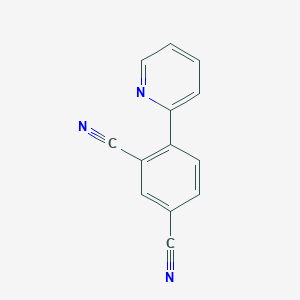
4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ピリジン-2-イル)ベンゼン-1,3-ジカルボニトリルは、分子式C₁₃H₇N₃の有機化合物です。これは、1位と3位に2つのシアノ基が置換されたベンゼン環とピリジン-2-イル基が特徴です。
準備方法
合成経路と反応条件
4-(ピリジン-2-イル)ベンゼン-1,3-ジカルボニトリルの合成は、通常、特定の条件下で2-ブロモピリジンと4-ブロモ-1,3-ジシアノベンゼンを反応させることにより行われます。一般的な方法の1つには、パラジウム触媒クロスカップリング反応、例えば鈴木・宮浦カップリングの使用が含まれます。これは、パラジウム触媒、塩基、および適切な溶媒を使用します .
工業的生産方法
4-(ピリジン-2-イル)ベンゼン-1,3-ジカルボニトリルの工業的生産方法は、文献ではあまりよく文書化されていません。しかし、反応条件の最適化、連続フロー反応器の使用、効率的な精製技術などの大規模有機合成の原則は、ラボでの合成方法をスケールアップするために適用できます。
化学反応の分析
反応の種類
4-(ピリジン-2-イル)ベンゼン-1,3-ジカルボニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成することができます。
還元: 還元反応により、シアノ基をアミンや他の官能基に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。温度、溶媒、触媒などの反応条件は、目的の変換に基づいて最適化されます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、酸化は酸化誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります。
科学研究への応用
4-(ピリジン-2-イル)ベンゼン-1,3-ジカルボニトリルは、科学研究においていくつかの用途があります。
化学: これは、より複雑な有機分子や材料の合成における構成ブロックとして使用されます。
生物学: この化合物の誘導体は、生物活性を示す可能性があり、潜在的な治療用途について研究することができます。
医学: 薬理学的な性質の研究により、新しい薬の開発につながる可能性があります。
科学的研究の応用
4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
作用機序
4-(ピリジン-2-イル)ベンゼン-1,3-ジカルボニトリルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。関連する経路には、活性部位への結合、タンパク質コンフォメーションの変更、またはシグナル伝達経路への影響が含まれる可能性があります .
類似化合物の比較
類似化合物
4-(ピリジン-2-イル)ベンゼン-1,3-ジカルボニトリルに類似した化合物には、次のようなものがあります。
- 4-(ピリジン-2-イル)イソフタルニトリル
- 4-(ピリジン-2-イル)イソナフタレンニトリル
- 1,3-ベンゼンジカルボニトリル、4-(2-ピリジニル)
独自性
4-(ピリジン-2-イル)ベンゼン-1,3-ジカルボニトリルの独自性は、その特定の置換パターンにあります。これは、独自の化学的および物理的特性を与えます。これは、さまざまな合成および研究用途において価値のある化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds to 4-(Pyridin-2-yl)benzene-1,3-dicarbonitrile include:
- 4-(Pyridin-2-yl)isophthalonitrile
- 4-(Pyridin-2-yl)isonaphthalonitrile
- 1,3-Benzenedicarbonitrile, 4-(2-pyridinyl)
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
820231-70-7 |
|---|---|
分子式 |
C13H7N3 |
分子量 |
205.21 g/mol |
IUPAC名 |
4-pyridin-2-ylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C13H7N3/c14-8-10-4-5-12(11(7-10)9-15)13-3-1-2-6-16-13/h1-7H |
InChIキー |
NWEPOAXECOBHNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


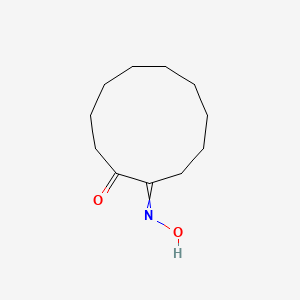

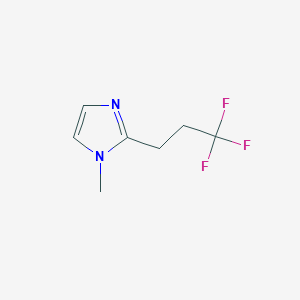

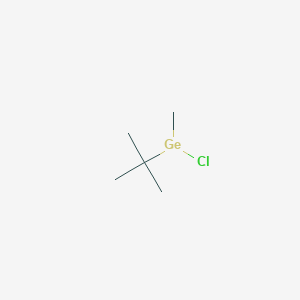
![1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one](/img/structure/B12529261.png)

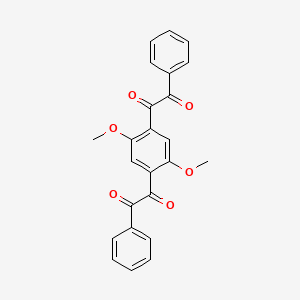

![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)
![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)
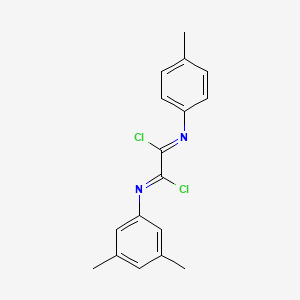
![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
